
2,7-Dibromo-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9H-fluoren-9-OL is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position of the fluorene structure. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9H-fluoren-9-OL typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9H-fluoren-9-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a different functional group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenones .
Applications De Recherche Scientifique
2,7-Dibromo-9H-fluoren-9-OL has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9H-fluoren-9-OL involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its behavior in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: This compound is similar but lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This derivative has additional methyl groups, which can affect its solubility and reactivity.
Uniqueness
2,7-Dibromo-9H-fluoren-9-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provide a combination of reactivity and functional versatility. This makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
748187-31-7 |
|---|---|
Formule moléculaire |
C13H8Br2O |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
2,7-dibromo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
Clé InChI |
BXARCPQQUNJPJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
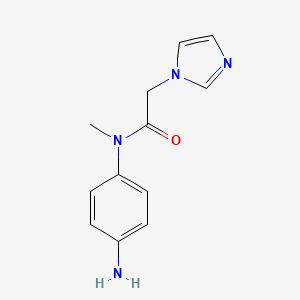
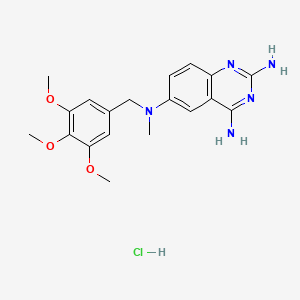
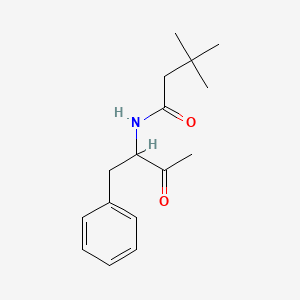


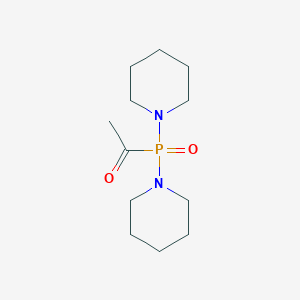
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
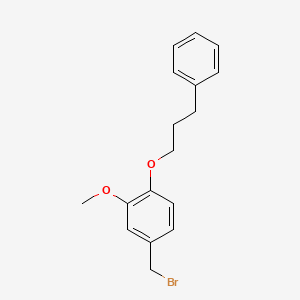
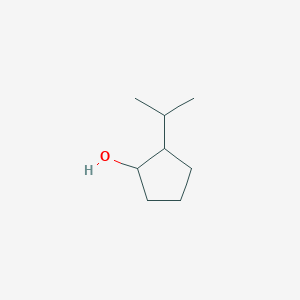
![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
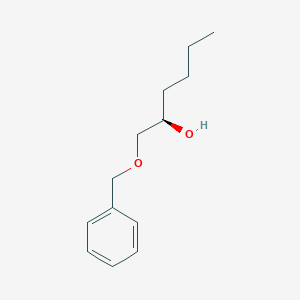
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
